molecular formula C5H11IN2 B1610664 (Cyanomethyl)trimethylammonium iodide CAS No. 82272-28-4

(Cyanomethyl)trimethylammonium iodide

Cat. No.: B1610664
CAS No.: 82272-28-4
M. Wt: 226.06 g/mol
InChI Key: DLUXOICIYRXRNK-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Quaternary Ammonium (B1175870) Salts in Chemical Science

Quaternary ammonium salts, often referred to as "quats," represent a class of organic compounds characterized by a positively charged polyatomic ion of the structure [NR₄]⁺, where R can be an alkyl or aryl group. wikipedia.org Unlike primary, secondary, or tertiary ammonium ions, these cations are permanently charged, irrespective of the pH of their environment. wikipedia.org The development of these salts has been a significant thread in the tapestry of modern chemistry.

Historically, the applications of simpler quaternary ammonium salts, such as tetrabutylammonium (B224687) iodide, were established in roles like disinfectants, surfactants, and antistatic agents. wikipedia.orgphasetransfercatalysis.com A pivotal evolution in their academic and industrial utility came with the advent of phase-transfer catalysis (PTC). wikipedia.org Phase-transfer catalysts are substances that facilitate the migration of a reactant from one phase into another where a reaction is occurring, thereby accelerating reactions between reagents in immiscible solvent systems. wikipedia.org Quaternary ammonium salts proved to be excellent PTCs, capable of carrying anionic nucleophiles from an aqueous phase into an organic phase to react with an organic substrate. This discovery broadened the synthetic utility of many chemical reactions.

As chemical synthesis became more sophisticated, the focus expanded to creating more complex and functionalized quaternary ammonium salts. Researchers began to incorporate additional reactive groups into the structure of the cation to impart specific functionalities beyond simple phase-transfer capabilities. It is within this context of evolving chemical tools that (Cyanomethyl)trimethylammonium iodide emerged as a compound of interest, offering more than just the properties of a simple "quat."

Unique Structural Attributes of this compound and Their Research Implications

The scientific significance of this compound stems directly from its molecular structure. Systematically named cyanomethyl(trimethyl)azanium;iodide, it consists of a central nitrogen atom bonded to three methyl groups and one cyanomethyl group, forming a cation, with an iodide anion providing charge balance. The key to its utility lies in the combination of the quaternary ammonium core and the appended nitrile function.

Structural Features:

Quaternary Ammonium Cation: The [(CH₃)₃NCH₂CN]⁺ group provides the ionic character. The trimethylammonium portion ensures a permanent positive charge, rendering the compound soluble in polar solvents, a crucial property for its use in various reaction media. chemimpex.com This charged core is relatively stable and unreactive towards many electrophiles and acids. wikipedia.org

Nitrile Group (–C≡N): The presence of the cyanomethyl group is the most distinguishing feature compared to simpler salts like tetramethylammonium (B1211777) iodide. The nitrile group is a versatile functional group in organic chemistry. It imparts unique reactivity to the molecule, allowing it to participate in reactions where simpler quats cannot.

Iodide Anion (I⁻): The iodide counter-ion is a good nucleophile and a good leaving group. phasetransfercatalysis.com In certain reactions, particularly alkylations, the iodide can play a direct role in the reaction mechanism, sometimes acting as a co-catalyst to activate substrates. phasetransfercatalysis.com

These structural attributes have direct implications for its research applications. The combination of a phase-transfer-capable cation with a reactive "handle" (the nitrile group) allows it to serve as a specialized reagent in complex organic synthesis.

Physicochemical Properties of this compound

Property Value / Description Reference(s)
IUPAC Name cyanomethyl(trimethyl)azanium;iodide
Synonyms 1-Cyano-N,N,N-trimethylmethanaminium iodide, (N-Iodo-N,N,N-trimethylamino)acetonitrile chemimpex.comsigmaaldrich.com
Molecular Formula C₅H₁₁IN₂
Molecular Weight 226.06 g/mol chemimpex.comsigmaaldrich.com
Appearance White to off-white/beige crystalline solid/powder chemimpex.com
Melting Point 212-216 °C chemimpex.comsigmaaldrich.com
Solubility Soluble in polar solvents (e.g., acetonitrile (B52724), methanol, water) chemimpex.com

| Key Functional Groups | Quaternary ammonium, Nitrile | sigmaaldrich.com |

Overview of Current Research Landscape and Key Academic Foci for this compound

The unique properties of this compound have positioned it as a valuable tool in several key areas of academic and industrial research.

Organic Synthesis: The compound is prominently used as a reagent in organic synthesis. chemimpex.com Its most notable application is in vicarious nucleophilic substitution (VNS) reactions, a method for substituting hydrogen atoms with nucleophiles. sigmaaldrich.com This allows for the formation of new carbon-carbon bonds under specific conditions. It is also used in the synthesis of other specialized quaternary ammonium salts. chemimpex.com The related class of (cyanomethyl)trialkylphosphonium iodides has been shown to be effective for the intermolecular N-alkylation of amines with alcohols, highlighting the utility of the cyanomethylphosphonium and ammonium scaffolds. organic-chemistry.org

Phase-Transfer Catalysis: Like many quaternary ammonium salts, it can function as a phase-transfer catalyst. chemimpex.com Its structure enables it to transport reactants across the boundary of immiscible liquids, which can enhance reaction rates and yields in heterogeneous systems, particularly in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

Ionic Liquids and Materials Science: The development of ionic liquids (ILs)—salts with melting points below 100 °C—is a major field in modern chemistry. mdpi.comresearchgate.net These materials are explored for their potential as "designer solvents" and electrolytes due to their low vapor pressure, high thermal stability, and tunable properties. nih.govnih.gov this compound serves as a precursor or a model compound in the synthesis and study of new ionic liquids and organic ionic plastic crystals. chemimpex.comresearchgate.net For instance, research has been conducted on solid (cyanomethyl)trimethylammonium salts as potential components for electrochemically stable electrolytes in lithium metal batteries. researchgate.net

Other Applications: The compound also finds use in polymer chemistry to enhance properties like solubility and thermal stability and in biochemical research for assays and interaction studies. chemimpex.com Its ability to modify surfaces to improve adhesion is also an area of application. chemimpex.com

Properties

IUPAC Name

cyanomethyl(trimethyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N2.HI/c1-7(2,3)5-4-6;/h5H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUXOICIYRXRNK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC#N.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512875
Record name Cyano-N,N,N-trimethylmethanaminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82272-28-4
Record name Cyano-N,N,N-trimethylmethanaminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Cyanomethyl)trimethylammonium iodide
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Synthetic Methodologies and Precursor Chemistry of Cyanomethyl Trimethylammonium Iodide

Alkylation Approaches for the Synthesis of Quaternary Ammonium (B1175870) Salts

The synthesis of quaternary ammonium salts is a cornerstone of organic chemistry, primarily achieved through the alkylation of tertiary amines. This class of reactions, known as the Menshutkin reaction, involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of a tertiary amine on an electrophilic carbon of an alkyl halide. This process results in the formation of a new carbon-nitrogen bond and the generation of a positively charged quaternary ammonium cation, with the halide serving as the counter-ion.

The general mechanism for this SN2 reaction is influenced by several factors, including the nature of the alkylating agent, the structure of the tertiary amine, the solvent, and the reaction temperature. Alkyl iodides are particularly effective alkylating agents due to the excellent leaving group ability of the iodide ion. The reactivity of alkyl halides follows the order R-I > R-Br > R-Cl. Steric hindrance around the nitrogen atom of the tertiary amine can impede the reaction rate, as can steric bulk on the alkylating agent. Polar aprotic solvents are often employed to facilitate the reaction by stabilizing the charged transition state. nih.gov

Dedicated Synthetic Routes for (Cyanomethyl)trimethylammonium Iodide

The most direct and commonly employed synthetic route to this compound involves the quaternization of trimethylamine (B31210) with iodoacetonitrile (B1630358). In this reaction, trimethylamine acts as the nucleophile, and iodoacetonitrile serves as the electrophilic alkylating agent.

The reaction can be represented as follows:

(CH₃)₃N + ICH₂CN → [(CH₃)₃NCH₂CN]⁺I⁻

This nucleophilic substitution reaction leads directly to the formation of the (cyanomethyl)trimethylammonium cation and the iodide anion. The presence of the electron-withdrawing nitrile group in iodoacetonitrile makes the adjacent methylene (B1212753) carbon particularly electrophilic and susceptible to nucleophilic attack by the trimethylamine.

Investigation of Reaction Parameters and Yield Optimization in the Preparation of this compound

Key Parameters for Optimization:

Solvent: The choice of solvent is critical. Polar aprotic solvents such as acetonitrile (B52724) are typically preferred for this type of reaction as they can effectively solvate the charged species without participating in the reaction.

Temperature: The reaction is generally conducted at ambient to slightly elevated temperatures. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts.

Stoichiometry: The molar ratio of the reactants, trimethylamine and iodoacetonitrile, will influence the reaction's completeness. An excess of the alkylating agent, iodoacetonitrile, can be used to ensure the complete conversion of the tertiary amine.

Reaction Time: The duration of the reaction is another key variable that needs to be optimized to maximize the yield while minimizing byproduct formation.

A systematic study to optimize the yield would involve varying these parameters and quantifying the amount of this compound produced, typically through isolation and weighing of the purified product.

Interactive Table: General Influence of Reaction Parameters on Quaternization Yield

ParameterConditionExpected Impact on YieldRationale
Solvent Polarity IncreasingGenerally IncreasesStabilization of the charged transition state and product.
Temperature IncreasingIncreases up to a pointHigher kinetic energy overcomes the activation energy, but can lead to decomposition or side reactions at excessive levels.
Reactant Concentration IncreasingGenerally IncreasesHigher probability of molecular collisions.
Leaving Group Ability I > Br > ClIncreasesA better leaving group facilitates the SN2 reaction.

Note: This table represents general trends in SN2 reactions for the synthesis of quaternary ammonium salts. Specific experimental data for the synthesis of this compound is required for precise optimization.

Advanced Purification and Spectroscopic Characterization Techniques for Synthetic Products

Purification:

The crude this compound, being a salt, is typically a solid at room temperature. The primary method for its purification is recrystallization. This technique relies on the difference in solubility of the desired compound and any impurities in a suitable solvent system at different temperatures. A solvent is chosen in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. After dissolving the crude product in the hot solvent, the solution is allowed to cool slowly, leading to the formation of purified crystals of this compound, while the impurities remain in the solution. The purified crystals can then be isolated by filtration.

Washing the isolated crystals with a small amount of a cold, non-polar solvent can help to remove any residual soluble impurities. Subsequent drying under vacuum is necessary to remove any remaining solvent.

Spectroscopic Characterization:

To confirm the identity and purity of the synthesized this compound, several spectroscopic techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the different types of protons in the molecule. For this compound, one would expect to see a singlet for the nine equivalent protons of the three methyl groups attached to the nitrogen atom. Another distinct signal, likely a singlet, would correspond to the two protons of the methylene group (CH₂) adjacent to the nitrile and the quaternary nitrogen. The chemical shifts of these signals would be influenced by the electron-withdrawing effects of the positively charged nitrogen and the nitrile group.

¹³C NMR: This method identifies the different carbon environments in the molecule. One would anticipate distinct signals for the carbon atoms of the methyl groups, the methylene carbon, the nitrile carbon, and the quaternary carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show a characteristic absorption band for the nitrile (C≡N) stretching vibration, typically in the region of 2200-2300 cm⁻¹. Other characteristic peaks would correspond to the C-H stretching and bending vibrations of the methyl and methylene groups.

While detailed, published spectra for this compound are not widely available, the combination of these spectroscopic methods provides an unambiguous confirmation of the compound's structure.

Reactivity and Reaction Mechanisms of Cyanomethyl Trimethylammonium Iodide

Role as a Reagent in Organic Transformations

As a reagent, (cyanomethyl)trimethylammonium iodide is primarily utilized for its ability to introduce a cyanomethyl group or to facilitate substitution reactions on aromatic systems. Its preparation itself is an example of a nucleophilic substitution (quaternization) reaction between trimethylamine (B31210) and iodoacetonitrile (B1630358).

Nucleophilic substitution is a fundamental class of reactions where a nucleophile, an electron-rich species, displaces a leaving group on an electrophilic center. organic-chemistry.org this compound is particularly known for its application in a specific type of this reaction known as Vicarious Nucleophilic Substitution (VNS). sigmaaldrich.comsigmaaldrich.com

VNS reactions allow for the formal substitution of a hydrogen atom in an electron-deficient aromatic or heteroaromatic ring with a carbon-based substituent, a process that is otherwise challenging. In this context, this compound acts as a source of a carbanion equivalent, enabling the formation of new carbon-carbon bonds under relatively mild conditions. sigmaaldrich.com This makes it a valuable tool for chemists aiming to construct complex molecules by introducing carbon substituents to aromatic rings.

Alkylation reactions involve the transfer of an alkyl group from one molecule to another. While direct alkylation using this compound is less documented, its structural analogs, particularly phosphonium (B103445) salts, highlight the reactivity principles of such onium salts. For instance, (cyanomethyl)trialkylphosphonium iodides are effective reagents for the intermolecular N-alkylation of amines and S-alkylation of thiols. organic-chemistry.orgresearchgate.net In these reactions, the phosphonium salt activates an alcohol, which is typically unreactive, allowing it to alkylate a nucleophile like an amine or thiol. organic-chemistry.org The proposed mechanism involves the formation of an alkoxyphosphonium intermediate, which then decomposes to an alkyl iodide that performs the alkylation. organic-chemistry.org this compound has been noted to participate in alkylation reactions involving thiols and amines, suggesting a similar role in activating substrates or delivering the cyanomethyl group.

A related phosphonium salt, (cyanomethyl)trimethylphosphonium iodide, has been shown to convert alcohols into nitriles in a one-step process that elongates the carbon chain by two carbons. organic-chemistry.org This dual-mode action involves the initial alkylation of the reagent's cyanomethyl group by the alcohol, followed by hydrolysis to yield the nitrile. organic-chemistry.org

Table 1: Selected Organic Transformations Involving this compound and Analogs

Reaction Type Reagent Role of Reagent Substrates Products Ref.
Vicarious Nucleophilic Substitution (VNS) This compound Source of cyanomethyl carbanion equivalent Electron-deficient arenes Arylacetonitriles sigmaaldrich.com
N-Alkylation (via alcohol activation) (Cyanomethyl)trialkylphosphonium iodide Alcohol activating agent Secondary amines, Alcohols Tertiary amines organic-chemistry.orglookchem.com
S-Alkylation (via alcohol activation) (Cyanomethyl)trimethylphosphonium iodide Alcohol activating agent Thiols, Primary alcohols Unsymmetric thioethers researchgate.net

As previously mentioned, a significant application of this compound is as a reactant in Vicarious Nucleophilic Substitution (VNS) reactions. sigmaaldrich.comsigmaaldrich.com This reaction is a powerful method for C-H functionalization in nitroarenes and other electron-deficient aromatic compounds. The reagent provides the nucleophilic ⁻CH₂CN moiety, which attacks the aromatic ring to form a σ-adduct. Subsequent elimination of a hydrogen atom and the leaving group from the reagent's carbon atom leads to the substituted product. This allows for the direct formation of carbon-carbon bonds on aromatic rings, bypassing the need for pre-functionalized starting materials like aryl halides.

Catalytic Functions of this compound

Beyond its role as a stoichiometric reagent, this compound is recognized for its ability to act as a phase-transfer catalyst (PTC). chemimpex.com This catalytic function is crucial for reactions involving reactants that are soluble in different, immiscible liquid phases (e.g., an aqueous phase and an organic phase). mdma.ch

Phase-transfer catalysis works by facilitating the migration of a reactant from one phase to another, thereby enabling a reaction that would otherwise be impossibly slow due to the physical separation of the reactants. mdma.chprinceton.edu As a quaternary ammonium (B1175870) salt, this compound functions through a well-established mechanism. scienceinfo.com

The core mechanism involves the following steps:

The quaternary ammonium cation, [(CH₃)₃NCH₂CN]⁺, which is soluble in the organic phase due to its lipophilic alkyl groups, pairs with an anion (e.g., hydroxide, cyanide) from the aqueous phase. scienceinfo.comjetir.org

This ion pair, [(CH₃)₃NCH₂CN]⁺[Nu]⁻, is sufficiently lipophilic to cross the liquid-liquid interface and enter the bulk organic phase. mdma.chscienceinfo.com

Once in the organic phase, the "naked" anion is highly reactive and attacks the organic-soluble substrate, leading to the product. princeton.edu

The catalyst cation then pairs with the leaving group anion and returns to the aqueous phase to repeat the cycle.

This catalytic cycle allows for the use of inexpensive inorganic nucleophiles (like sodium cyanide or sodium hydroxide) in reactions with organic substrates. scienceinfo.comjetir.org The scope of reactions catalyzed by PTCs like this compound is broad and includes nucleophilic substitutions (SN2), C-, N-, O-, and S-alkylations, and dehydrohalogenations. jetir.org

A primary advantage of using this compound as a phase-transfer catalyst is the significant enhancement of reaction rates. chemimpex.com By shuttling nucleophiles into the organic phase where the substrate resides, the catalyst overcomes the insolubility barrier, leading to dramatically faster reactions compared to uncatalyzed two-phase systems. princeton.edu

Furthermore, the principles of phase-transfer catalysis can be extended to control the stereochemical outcome of a reaction. This is achieved by using chiral, non-racemic quaternary ammonium salts as the catalyst. princeton.edujetir.org While this compound itself is not chiral, it serves as a structural model for catalysts used in asymmetric phase-transfer catalysis. Chiral PTCs, often derived from natural products like cinchona alkaloids, can create a chiral environment around the reactive species. jetir.org This enables the enantioselective or diastereoselective synthesis of molecules, a critical capability in the pharmaceutical industry. princeton.edu For example, asymmetric alkylations of glycine (B1666218) imines to produce non-natural amino acids have been successfully achieved using chiral quaternary ammonium salt catalysts. princeton.edu

Table 2: Chemical Compounds Mentioned

Compound Name Molecular Formula Other Names
This compound C₅H₁₁IN₂ CMTI, 1-Cyano-N,N,N-trimethylmethanaminium iodide
Trimethylamine C₃H₉N N,N-Dimethylmethanamine
Iodoacetonitrile C₂H₂IN 2-Iodoacetonitrile
(Cyanomethyl)trimethylphosphonium iodide C₅H₁₁INP -
(Cyanomethyl)trialkylphosphonium iodide - -
Sodium Cyanide NaCN -
Sodium Hydroxide NaOH Caustic Soda, Lye
Thiol R-SH Mercaptan
Amine - -
Alcohol R-OH -
Thioether R-S-R' Sulfide
Nitrile R-CN -
Nitroarene - -
Glycine C₂H₅NO₂ -

Intramolecular Rearrangement Reactions

Intramolecular rearrangements are fundamental transformations in organic chemistry, often providing pathways to complex molecular architectures from simpler precursors. In the context of this compound, the potential for such rearrangements is significant, primarily centered around the formation and subsequent reaction of ammonium ylides.

The Stevens rearrangement is a characteristic reaction of quaternary ammonium salts, involving a 1,2-migration to form a tertiary amine. wikipedia.org The key intermediate in this process is an ammonium ylide, which is generated by the deprotonation of a carbon atom alpha to the quaternary nitrogen by a strong base. wikipedia.orgorganic-chemistry.org For this compound, the presence of the electron-withdrawing nitrile group significantly facilitates the formation of the corresponding nitrile-stabilized ammonium ylide.

While direct studies on the Stevens rearrangement of the ylide derived specifically from this compound are not extensively documented in the literature, the general principles of rearrangements of nitrile-stabilized ammonium ylides are well-established and provide a strong basis for predicting its reactivity. These rearrangements are recognized as valuable reactions for constructing alkylamines and various nitrogen-containing heterocycles.

The accepted mechanism for the Stevens rearrangement has been a subject of considerable discussion, with evidence pointing towards a pathway involving the homolytic cleavage of the N-C bond to form a radical pair, which then recombines within a solvent cage. organic-chemistry.orgchemrxiv.org This mechanism accounts for the observed retention of configuration at the migrating center. organic-chemistry.org

A competing reaction to the researchgate.net-Stevens rearrangement is the chemimpex.com-sigmatropic rearrangement (Sommelet-Hauser rearrangement), which can occur if an allylic or benzylic group is present. nih.govorganicreactions.org However, for the ylide derived from this compound, the researchgate.net-Stevens rearrangement is the expected primary pathway for intramolecular rearrangement.

The base-promoted rearrangements of quaternary ammonium salts are a cornerstone of their reactivity. organicreactions.orgsci-hub.st The initial and crucial step is the formation of an ylide intermediate. wikipedia.org The acidity of the α-protons in the quaternary ammonium salt is a key factor, and in this compound, the protons of the cyanomethyl group are particularly acidic due to the electron-withdrawing nature of the nitrile group.

Studies on related quaternary ammonium salts have shown that the course of the rearrangement is highly dependent on the stability of the potential ylide carbanions. sci-hub.st The nitrile group is effective at stabilizing the negative charge on the adjacent carbon, thus favoring the formation of the cyanomethylide.

The general mechanism for base-promoted rearrangements of quaternary ammonium salts can be summarized as follows:

Deprotonation: A strong base abstracts a proton from the carbon alpha to the quaternary nitrogen, forming an ammonium ylide.

Rearrangement: The ylide undergoes a rearrangement, with the Stevens researchgate.net-shift being a prominent pathway. organicreactions.org

The choice of base and reaction conditions can significantly influence the outcome of these reactions, potentially leading to competing elimination reactions (Hofmann elimination) if β-hydrogens are present. wikipedia.org In the case of this compound, which lacks β-hydrogens on the cyanomethyl side, the Stevens rearrangement is a more likely outcome upon ylide formation.

Investigations into C-N Bond Cleavage Reactions within the this compound Framework

The cleavage of the carbon-nitrogen (C-N) bond in quaternary ammonium salts is a significant transformation that allows these compounds to act as versatile electrophiles and alkylating agents. researchgate.netrsc.orgnih.gov This reactivity provides a synthetic alternative to the use of traditional organic halides.

While specific studies detailing the C-N bond cleavage in this compound are limited, research on analogous trimethylammonium salts provides valuable insights. organic-chemistry.orgrsc.org Electrochemical methods have been developed for the cyanation and cyanomethylation of trimethylammonium salts, proceeding through a C-N bond cleavage pathway. organic-chemistry.orgrsc.org These reactions often involve the generation of radical intermediates. rsc.org

A plausible mechanism for the C-N bond cleavage in the context of a reaction with a reducing agent or under electrochemical conditions would involve the reduction of the ammonium salt to generate a radical species, which can then undergo further reactions. For instance, in electrochemical cyanations, the reduction of an aryltrimethylammonium salt generates an aryl radical. organic-chemistry.org A similar cleavage of a methyl group from the trimethylammonium moiety could also occur under certain conditions.

It is important to note that the trimethylammonium group is generally considered a good leaving group, which facilitates nucleophilic substitution reactions where the entire (CH₃)₃N moiety is displaced.

Reactivity Profile of the Cyanomethyl Moiety within this compound

The cyanomethyl group is the most reactive site in the this compound molecule under many conditions, primarily due to the electronic influence of the nitrile functionality.

The nitrile group (-C≡N) is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. This has several profound effects on the reactivity of the this compound:

Increased Acidity of α-Protons: The electron-withdrawing nature of the nitrile group significantly increases the acidity of the protons on the adjacent methylene (B1212753) carbon. This facilitates the formation of the corresponding carbanion (ylide) in the presence of a base, which is the key step for intramolecular rearrangements like the Stevens rearrangement.

Stabilization of Intermediates: The nitrile group can stabilize adjacent negative charges through resonance and inductive effects. This stabilization of the ylide intermediate makes its formation more favorable compared to ylides formed from simple alkyltrimethylammonium salts.

Activation towards Nucleophilic Attack: While the primary reactivity of the cyanomethyl group in this context is often related to its acidic protons, the carbon atom of the nitrile group is itself an electrophilic center and can, in principle, be subject to nucleophilic attack, although this is less common for non-activated nitriles. nih.gov

The interplay of the electron-withdrawing nitrile group and the positively charged quaternary ammonium center makes the cyanomethyl protons the most likely site for initial reaction with a base.

The nitrile group itself is a versatile functional group that can undergo a variety of chemical transformations. nih.gov While part of the this compound framework, these transformations are also possible, provided the reaction conditions are compatible with the quaternary ammonium salt.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. A study on related quaternary ammonium salts containing a nitrile group has shown that hydrolysis of the nitrile can occur before the decomposition of the quaternary ammonium group itself. rsc.org

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents.

Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions, acting as dipolarophiles or dienophiles, to form heterocyclic compounds. nih.gov

The following table summarizes some potential transformations of the nitrile group within a molecule like this compound, based on the general reactivity of nitriles.

Reaction Type Reagents and Conditions Product Functional Group
HydrolysisH₃O⁺ or OH⁻, heatCarboxylic acid or Amide
ReductionH₂, catalyst (e.g., Ni, Pd) or LiAlH₄Primary amine
Addition of Grignard Reagents1. RMgX; 2. H₂OKetone (after hydrolysis of imine)

It is important to consider that the specific conditions required for these transformations must be carefully chosen to avoid undesired side reactions involving the quaternary ammonium group, such as Hofmann elimination if applicable, or decomposition.

Applications of Cyanomethyl Trimethylammonium Iodide in Advanced Chemical Synthesis

Utilization in the Construction of Complex Organic Architectures

The construction of complex organic molecules often relies on the strategic formation of carbon-carbon bonds. (Cyanomethyl)trimethylammonium iodide serves as a key reagent in this area, particularly through its application in Vicarious Nucleophilic Substitution (VNS) reactions. sigmaaldrich.com

VNS is a specialized type of nucleophilic aromatic substitution that allows for the formal substitution of a hydrogen atom on an electron-deficient aromatic ring. In this context, this compound acts as a precursor to a carbanion that can attack the aromatic ring. This reaction is a powerful method for introducing carbon-based substituents and functional groups, such as the cyanomethyl group, into aromatic systems under relatively mild conditions. The presence of the nitrile functional group (–C≡N) in the parent compound confers this unique reactivity, making it a valuable tool for chemists aiming to build complex molecular frameworks through selective C-C bond formation. sigmaaldrich.com

Role as a Precursor or Intermediate in Pharmaceutical Development

In the field of pharmaceutical development, this compound functions as a versatile intermediate in the synthesis of biologically active compounds. chemimpex.com Its role is not as a final drug product but as a foundational chemical building block. The compound's reactive nitrile group can be converted into other essential functional groups. For instance, the nitrile can be hydrolyzed to form a carboxylic acid or reduced to form a primary amine. These transformations open pathways to a wide array of pharmaceutical scaffolds and target molecules.

Furthermore, its properties as a quaternary ammonium (B1175870) salt allow it to be used as a phase transfer catalyst. chemimpex.com In pharmaceutical manufacturing, many reactions involve reactants that are soluble in different, immiscible liquid phases (e.g., water and an organic solvent). This compound can facilitate the transfer of one reactant across the phase boundary to react with the other, thereby increasing reaction rates and improving yields. chemimpex.com This catalytic role enhances the efficiency of synthesizing complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). chemimpex.comnih.gov

Contributions to Polymer Chemistry for Tailored Material Attributes

This compound is utilized in the production of specialty polymers, where its incorporation into a polymer structure can impart specific, desirable attributes. chemimpex.com The ionic nature of the quaternary ammonium group can significantly alter the physical properties of a polymer.

Research findings indicate that its inclusion can lead to:

Enhanced Solubility: The presence of the ionic salt group can increase a polymer's solubility in polar solvents. chemimpex.com

Improved Thermal Stability: The strong intermolecular forces associated with the ionic groups can increase the polymer's resistance to thermal degradation. chemimpex.com

These modifications are crucial in materials science for developing advanced polymers with tailored characteristics for specific applications, such as new membranes, coatings, or additives.

Application in Surface Modification for Enhanced Adhesion and Compatibility

The chemical is applied to modify surfaces to improve properties like adhesion and compatibility, which is particularly important in the manufacturing of coatings and adhesives. chemimpex.com Quaternary ammonium salts are known to adsorb onto various surfaces, altering their surface energy and chemical characteristics.

By applying a thin layer of a material containing this compound or similar ammonium salts, manufacturers can:

Promote adhesion between a substrate and a coating.

Improve the compatibility between different layers of a composite material.

Create surfaces with specific functionalities.

For example, poly(siloxane amic acid) ammonium salts have been used to create flexible organic coatings on polyimide films to protect them from atomic oxygen in aerospace applications. rsc.org This demonstrates the principle of using ammonium salts to form protective, functional layers on surfaces. rsc.org

Development and Utility in the Field of Ionic Liquids

This compound is a compound of interest in the development and study of ionic liquids (ILs). chemimpex.com Ionic liquids are salts that are in a liquid state at relatively low temperatures (typically below 100 °C). wikipedia.org They are composed entirely of ions and possess unique properties such as negligible vapor pressure, high thermal stability, and tunable solubility. nih.govwikipedia.org

Data Tables

Table 1: Summary of Applications and Research Findings

Application AreaSpecific UseKey Research FindingCitation(s)
Organic Synthesis Reagent for C-C bond formationUtilized in Vicarious Nucleophilic Substitution (VNS) to introduce cyanomethyl groups into complex molecules. sigmaaldrich.com
Pharmaceuticals Intermediate & CatalystActs as a precursor for biologically active compounds and as a phase transfer catalyst to improve reaction efficiency. chemimpex.com
Polymer Chemistry Polymer Additive/MonomerEnhances solubility and thermal stability of specialty polymers. chemimpex.com
Surface Modification Coating ComponentImproves adhesion and compatibility of surfaces for coatings and adhesives. chemimpex.com
Ionic Liquids Component/PrecursorUsed in the development of new ionic liquids with tailored properties for use as "designer solvents". chemimpex.comnih.gov

Biochemical and Biological Research Pertaining to Cyanomethyl Trimethylammonium Iodide

Studies on Enzyme Activity Modulation and Biochemical Pathway Analysis

Direct and specific research on the modulation of enzyme activity by (Cyanomethyl)trimethylammonium iodide is limited in publicly available literature. However, analysis of its functional groups allows for informed hypotheses regarding its potential interactions with enzymatic systems and biochemical pathways. The biological activity of the compound can be inferred from studies on its components: the quaternary ammonium (B1175870) cation, the nitrile group, and the iodide anion.

The iodide ion (I⁻) is known to participate in and influence biological pathways, particularly those involving redox reactions. Studies have shown that iodide can inhibit enzymes such as iodotyrosine deiodinase, which is crucial for thyroid hormone synthesis by recycling iodide. nih.gov The mechanism often involves the oxidation of iodide to more reactive species like molecular iodine (I₂) or hypoiodite (B1233010) (OI⁻), which can then oxidize critical residues in enzymes, such as thiols in cysteine or thioether groups in methionine. researchgate.netacs.orgacs.org For instance, lactoperoxidase activity can be modulated by iodide concentrations. researchgate.net

Quaternary ammonium compounds (QACs) as a class have been shown to impact cellular metabolism. Some QACs can act as inhibitors of mitochondrial function, specifically targeting enzymes involved in oxidative phosphorylation at complex I, which precedes their more generalized membrane-disrupting effects. acs.org This suggests a potential for this compound to interfere with cellular energy production pathways.

The nitrile group is a versatile functional group in medicinal chemistry, often incorporated into drug candidates to interact with enzyme active sites. nih.govnih.gov It can act as a bioisostere of carbonyls or other groups, participating in hydrogen bonding and other polar interactions within a protein's binding pocket to modulate its activity. nih.gov

A summary of these potential enzymatic and pathway interactions is presented below.

Functional GroupPotential Target/PathwayPostulated Mechanism of Action
Iodide Anion Peroxidases (e.g., Lactoperoxidase, Iodotyrosine Deiodinase)Competitive inhibition or oxidation to reactive iodine species (I₂, OI⁻) that modify critical amino acid residues (e.g., cysteine, tyrosine). nih.govresearchgate.net
Quaternary Ammonium Cation Mitochondrial Respiratory Chain (e.g., Complex I)Inhibition of electron transport, disrupting oxidative phosphorylation and cellular energy metabolism. acs.org
Nitrile Group Enzyme Active Sites (General)Acts as a hydrogen bond acceptor or bioisosteric replacement for other functional groups, leading to competitive inhibition. nih.govnih.gov

Investigations into Cytotoxic Effects, with a Focus on Cancer Cell Lines

The cytotoxic potential of this compound has been considered, drawing from the known biological activities of quaternary ammonium compounds (QACs). While specific studies detailing the IC₅₀ values of this compound against a panel of cancer cell lines are not extensively documented in peer-reviewed literature, the general mechanisms of QAC cytotoxicity provide a framework for understanding its potential effects.

The primary mechanism of cytotoxicity for many QACs is the disruption of cellular membrane integrity. nih.gov The positively charged ammonium headgroup interacts with and binds to the negatively charged components of the cell membrane. This interaction, coupled with the lipophilic nature of the alkyl chains in many QACs, leads to the insertion of the molecule into the lipid bilayer, causing a loss of structural integrity, increased permeability, leakage of essential intracellular components, and ultimately, cell death. nih.govresearchgate.net

While this membrane-disrupting activity is effective, it is often non-specific, affecting both cancerous and normal cells, which poses a challenge for therapeutic applications. acs.org Research into novel QAC derivatives aims to enhance selectivity towards cancer cells, for instance, by modifying the structure to target specific features of cancer cell membranes or to be preferentially taken up by cancer cells. Some studies have explored quinoline-based quaternary ammonium salts, which have shown some anti-tumor activity, though toxicity to normal cell lines remains a concern.

Given the absence of specific experimental data for this compound in the reviewed literature, a data table of its cytotoxic activity cannot be provided. However, research in this area typically evaluates compounds against a panel of cell lines representing different cancer types, as shown in the conceptual table below.

Cell LineCancer TypeTypical AssayEndpoint
MCF-7 Breast AdenocarcinomaMTT AssayIC₅₀ (Concentration for 50% inhibition)
HCT116 Colon CarcinomaSRB AssayGI₅₀ (Concentration for 50% growth inhibition)
A549 Lung CarcinomaMTT AssayIC₅₀ (Concentration for 50% inhibition)
K562 Chronic Myelogenous LeukemiaTrypan Blue ExclusionLC₅₀ (Concentration for 50% lethality)
PC-3 Prostate CancerCrystal Violet AssayIC₅₀ (Concentration for 50% inhibition)

Research on Antimicrobial Properties and Underlying Mechanisms of Action

This compound possesses two functional moieties that are well-known for their antimicrobial properties: the quaternary ammonium cation and the iodide anion. This dual functionality suggests a multi-pronged mechanism of action against a broad spectrum of microbes.

The primary antimicrobial mechanism of the quaternary ammonium structure involves a strong interaction with microbial cell membranes. nih.gov The process can be described in sequential steps:

Adsorption: The positively charged nitrogen cation is electrostatically attracted to the negatively charged components of the bacterial cell wall and membrane (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria). nih.gov

Membrane Disruption: Following adsorption, the compound disrupts the cytoplasmic membrane. This destabilizes the lipid bilayer, leading to a loss of membrane integrity. researchgate.net

Leakage and Cell Death: The compromised membrane allows for the leakage of vital intracellular components, such as potassium ions and nucleotides, leading to metabolic collapse and cell death. researchgate.net

The efficacy of QACs can depend on their structure, with the length of alkyl chains influencing activity against different microbial classes. For instance, chains of 12-14 carbons are often optimal against Gram-positive bacteria and yeasts, while chains of 14-16 carbons show higher activity against Gram-negative bacteria. nih.gov

The iodide component contributes a second, potent antimicrobial mechanism. Iodide itself is not highly toxic, but it can be oxidized by microbial enzymes (e.g., peroxidases) or reactive oxygen species to form highly reactive species such as molecular iodine (I₂) and hypoiodite (OI⁻). researchgate.netfrontiersin.org These agents are powerful oxidizing agents that act via several mechanisms:

Oxidation of Proteins: They irreversibly oxidize sulfhydryl (-SH) groups of cysteine residues in essential enzymes and proteins, leading to their inactivation. researchgate.net

Inhibition of Metabolic Pathways: By targeting enzymes in pathways like glycolysis and respiration, they effectively shut down cellular energy production. researchgate.net

Damage to Nucleotides and Fatty Acids: Their oxidative power can also damage nucleic acids and lipids within the cell.

The combination of membrane disruption by the QAC moiety and the potent oxidative stress induced by the iodine species suggests that this compound could be an effective antimicrobial agent, potentially with a lower likelihood of inducing resistance due to its multiple modes of action.

ComponentMicrobial TargetMechanism of Action
Quaternary Ammonium Cation Cell MembraneElectrostatic binding followed by insertion into and disruption of the lipid bilayer, causing leakage of cytoplasmic contents. nih.govnih.gov
Iodide Anion (as I₂/OI⁻) Enzymes, Proteins, NucleotidesOxidation of critical biomolecules, particularly sulfhydryl groups in proteins, leading to enzyme inactivation and metabolic failure. researchgate.net

Exploration of Molecular Interactions with Biological Targets via Nitrile and Quaternary Ammonium Groups

The biological activity of this compound is fundamentally governed by the non-covalent and covalent interactions its functional groups can form with biological macromolecules like proteins and membranes.

The quaternary ammonium group is a cationic center with a permanent positive charge. This feature dictates its primary mode of interaction with biological systems.

Electrostatic Interactions: The positive charge allows for strong, long-range electrostatic attraction to negatively charged sites on biomolecules. This is key to its interaction with the anionic phosphate (B84403) head groups of phospholipids (B1166683) in cell membranes. nih.gov

Cation-π Interactions: This is a powerful non-covalent force where the positive charge of the quaternary nitrogen interacts favorably with the electron-rich face of aromatic rings. In a biological context, this enables strong binding to the side chains of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan, which are often found in the active sites of enzymes and protein receptors.

The nitrile group (-C≡N) is a small, linear, and highly polar functional group that is exceptionally versatile in molecular interactions, making it a valuable component in drug design. nih.govrsc.org

Hydrogen Bonding: The nitrogen atom of the nitrile is a good hydrogen bond acceptor. It can form hydrogen bonds with backbone N-H groups of proteins or with the side chains of amino acid residues like arginine and lysine. nih.govresearchgate.net It can also participate in a hydrogen bond network by interacting with structured water molecules within a binding site. nih.gov

Dipole-Dipole Interactions: The strong dipole moment of the nitrile group allows it to engage in favorable dipole-dipole interactions within a protein's binding pocket.

Bioisosterism: In medicinal chemistry, the nitrile group is often used as a bioisostere for a carbonyl group, a hydroxyl group, or even a halogen atom. nih.gov Its linear geometry and electronic character allow it to occupy similar spaces and perform similar functions, such as acting as a hydrogen bond acceptor, while offering advantages in metabolic stability and pharmacokinetic properties. nih.govresearchgate.net

Covalent Interactions: While typically engaging in non-covalent interactions, the electrophilic carbon of the nitrile can, under certain conditions (e.g., enzymatic activation), act as an electrophile, forming a reversible or irreversible covalent bond with a nucleophilic residue (like cysteine) on a target protein. rsc.org

The combination of a non-specific membrane-targeting cation and a specific, interaction-capable nitrile group gives this compound a complex profile of potential biological interactions.

Functional GroupType of InteractionBiological PartnerPotential Consequence
Quaternary Ammonium Electrostatic AttractionAnionic lipids (e.g., phospholipids) in cell membranesMembrane binding and disruption
Cation-π InteractionAromatic amino acids (Trp, Tyr, Phe) in proteinsAnchoring within a receptor or enzyme active site
Nitrile Hydrogen BondingProtein backbone (N-H), amino acid side chains (Arg, Lys)Ligand-protein binding, enzyme inhibition
Dipole-Dipole InteractionsPolar residues in a protein binding pocketIncreased binding affinity
Covalent Bonding (as electrophile)Nucleophilic residues (e.g., Cys) in enzymesIrreversible or reversible covalent inhibition

Advanced Research Methodologies and Theoretical Insights

Computational Chemistry and Molecular Dynamics Simulations of (Cyanomethyl)trimethylammonium Iodide

While specific computational studies on this compound are not extensively documented in publicly available literature, the application of computational chemistry and molecular dynamics (MD) simulations to analogous quaternary ammonium (B1175870) salts and iodide-containing compounds offers a framework for gaining theoretical insights.

Computational Chemistry: Density Functional Theory (DFT) calculations are a powerful tool for elucidating the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. For similar compounds, DFT has been employed to:

Determine Optimized Geometries: Calculations can predict bond lengths, bond angles, and dihedral angles of the cation, providing a detailed three-dimensional structure.

Analyze Electronic Properties: The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) can be calculated. The energy gap between HOMO and LUMO is crucial for understanding the compound's reactivity and kinetic stability. For instance, the positively charged quaternary ammonium center and the electron-withdrawing nitrile group would significantly influence the electronic landscape.

Predict Spectroscopic Data: Theoretical vibrational frequencies (infrared and Raman) and nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the structure and aid in spectral assignment.

Investigate Reaction Mechanisms: For reactions where this compound is a reactant, such as in vicarious nucleophilic substitution (VNS), DFT can be used to model the reaction pathway, calculate activation energies, and determine the structure of transition states and intermediates. This can help in understanding the regioselectivity and stereoselectivity of such reactions.

Molecular Dynamics Simulations: MD simulations can provide insights into the dynamic behavior of this compound in different environments, such as in various solvents or in proximity to biological macromolecules. nih.govmdpi.com For related systems, MD simulations have been used to:

Study Solvation Effects: The interactions between the (Cyanomethyl)trimethylammonium cation and iodide anion with solvent molecules can be simulated to understand solvation shells and their influence on the compound's properties and reactivity. mdpi.com

Analyze Conformational Dynamics: While the trimethylammonium group is relatively rigid, the cyanomethyl group has rotational freedom. MD simulations can explore the conformational landscape and identify preferred orientations.

Investigate Interactions with Biological Systems: In the context of potential biological activity, MD simulations can model the interaction of the cation with biological targets like enzymes or nucleic acids. nih.govnih.govresearchgate.net These simulations can help in predicting binding affinities and identifying key intermolecular interactions, such as hydrogen bonds and electrostatic interactions, that govern the binding process. nih.govresearchgate.net For example, simulations of other quaternary ammonium compounds have been used to understand their interactions with bacterial membranes.

Table 1: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound

ParameterValue/Description
System This compound in water
Force Field A combination of a general organic force field (e.g., GAFF) for the cation and appropriate parameters for the iodide anion and water (e.g., TIP3P).
Ensemble NPT (isothermal-isobaric)
Temperature 298 K
Pressure 1 atm
Simulation Time 100 ns
Analysis Radial distribution functions, mean square displacement, hydrogen bonding analysis.

Application of Advanced Spectroscopic Techniques for Mechanistic Elucidation (e.g., NMR, Mass Spectrometry)

Advanced spectroscopic techniques are indispensable for the structural characterization and mechanistic investigation of reactions involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a detailed 2D NMR analysis of this compound is not readily available in the literature, the principles of such an analysis can be described. For a related sterically hindered quaternary ammonium iodide, N,N,N-trimethyl-(3,3-dimethylbutyl)ammonium iodide, NMR has been used for conformational analysis. nih.gov

¹H and ¹³C NMR: Standard 1D NMR provides characteristic signals for the different protons and carbons in the molecule. For this compound, one would expect a singlet for the nine equivalent protons of the three methyl groups and a singlet for the two protons of the cyanomethyl group in the ¹H NMR spectrum. The ¹³C NMR would show distinct signals for the methyl carbons, the methylene (B1212753) carbon, the quaternary carbon, and the nitrile carbon.

2D NMR Techniques:

COSY (Correlation Spectroscopy): While not particularly informative for this simple structure with no H-H coupling, in more complex derivatives it would reveal proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon signals, confirming the assignments made from 1D spectra. For example, the singlet of the CH₂ group in the ¹H spectrum would correlate with the methylene carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for confirming the connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds away. For instance, the protons of the methyl groups would show a correlation to the quaternary carbon and the methylene carbon. The methylene protons would show correlations to the quaternary carbon and the nitrile carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which can be useful for conformational analysis, especially in more complex derivatives or when studying interactions with other molecules.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. orgchemboulder.comlibretexts.orgyoutube.comyoutube.comlibretexts.org

Electrospray Ionization (ESI): As this compound is an ionic compound, ESI is the ideal ionization technique. In positive ion mode, the spectrum would show a prominent peak for the (Cyanomethyl)trimethylammonium cation [M]⁺ at an m/z corresponding to its molecular weight (100.08 Da).

Tandem Mass Spectrometry (MS/MS): By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a fragmentation pattern can be obtained. While specific fragmentation data for this compound is not published, general fragmentation pathways for quaternary ammonium compounds can be predicted. orgchemboulder.comlibretexts.orglibretexts.org Common fragmentation mechanisms include the loss of neutral molecules. For the (Cyanomethyl)trimethylammonium cation, potential fragmentation pathways could involve:

Loss of a methyl group as a radical, leading to a fragment ion.

Loss of acetonitrile (B52724) (CH₃CN).

Cleavage of the C-C bond between the methylene group and the nitrile group.

The precise fragmentation pattern would provide valuable information for confirming the structure of the cation and for identifying it in complex mixtures.

Table 2: Predicted Spectroscopic Data for (Cyanomethyl)trimethylammonium Cation

TechniquePredicted Observation
¹H NMR Singlet (~3.3 ppm, 9H, -N(CH₃)₃); Singlet (~4.5 ppm, 2H, -CH₂CN)
¹³C NMR Signal for -N(CH₃)₃; Signal for -CH₂CN; Signal for quaternary C; Signal for -CN
ESI-MS [M]⁺ at m/z 100.08
ESI-MS/MS Fragmentation peaks corresponding to loss of CH₃, CH₃CN, etc.

Experimental Design and Methodological Considerations for In Vitro and In Vivo Biological Assessments

While specific biological assessments of this compound are not widely reported, its structural similarity to other biologically active quaternary ammonium compounds (QACs) suggests potential applications and provides a basis for designing experimental protocols.

In Vitro Assessments:

Antimicrobial Activity: Many QACs exhibit antimicrobial properties. iajpr.com An in vitro assessment could involve:

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

Methodology: Determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) using broth microdilution or agar (B569324) dilution methods according to established guidelines (e.g., CLSI).

Data Analysis: The MIC and MBC/MFC values would be determined and compared to standard antimicrobial agents.

Cytotoxicity Assays: To assess the potential toxicity to mammalian cells, a variety of cell lines could be used (e.g., HeLa, HepG2, fibroblasts).

Methodology: Cell viability would be measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, or a lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity.

Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) would be calculated.

Mechanistic Studies: If biological activity is observed, further in vitro studies could be designed to elucidate the mechanism of action. For example, if antimicrobial activity is found, studies on membrane permeabilization (e.g., using propidium (B1200493) iodide staining and flow cytometry) or inhibition of specific enzymes could be performed.

In Vivo Assessments: Should in vitro studies show promising activity and low cytotoxicity, in vivo studies in animal models could be considered.

Animal Model: The choice of animal model would depend on the intended application. For example, a murine model of bacterial infection could be used to assess antimicrobial efficacy.

Study Design:

Groups: The study would typically include a control group (vehicle only), a positive control group (a known effective drug), and several experimental groups receiving different doses of this compound.

Route of Administration: The route of administration (e.g., oral, intravenous, topical) would be chosen based on the physicochemical properties of the compound and the nature of the model.

Endpoints: Efficacy would be assessed by measuring relevant endpoints, such as survival rate, bacterial load in target organs, or reduction in inflammatory markers. Toxicity would be monitored by observing clinical signs, body weight changes, and by performing histopathological analysis of major organs at the end of the study.

Ethical Considerations: All in vivo studies must be conducted in accordance with strict ethical guidelines and with approval from an Institutional Animal Care and Use Committee (IACUC).

Integration of Green Chemistry Principles in the Research and Application of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. iajpr.comnih.govopenbiotechnologyjournal.comdalalinstitute.comchemistryviews.orgjournals.co.zafzgxjckxxb.comrsc.orgslideshare.net

Green Synthesis: The typical synthesis of this compound involves the quaternization of trimethylamine (B31210) with iodoacetonitrile (B1630358). Green chemistry principles can be applied to this synthesis in several ways:

Atom Economy: The quaternization reaction is an addition reaction and thus has a 100% atom economy in theory, which is a key principle of green chemistry.

Safer Solvents: Traditional syntheses may use volatile organic solvents. Research into using greener solvents, such as water, ethanol, or ionic liquids, could make the process more environmentally friendly. openbiotechnologyjournal.comdalalinstitute.com Some quaternization reactions can be carried out in solvent-free conditions, further reducing environmental impact.

Energy Efficiency: Performing the reaction at ambient temperature or with microwave assistance instead of conventional heating can reduce energy consumption.

Renewable Feedstocks: While the direct precursors are typically derived from petrochemical sources, research into biocatalytic routes for the synthesis of nitriles and amines could provide a more sustainable pathway. nih.govchemistryviews.orgjournals.co.zamdpi.com For instance, aldoxime dehydratases can produce nitriles from aldehydes under mild conditions, avoiding the use of toxic cyanides. nih.govchemistryviews.orgmdpi.com

Applications in Green Chemistry: As a quaternary ammonium salt, this compound has the potential to be used as a phase-transfer catalyst (PTC) . dalalinstitute.comfzgxjckxxb.comrsc.orgslideshare.net PTCs are considered a green chemistry technology because they can:

Eliminate the need for hazardous solvents: They facilitate reactions between reactants in immiscible phases (e.g., aqueous and organic), often allowing the use of water as a solvent instead of organic solvents. dalalinstitute.comfzgxjckxxb.com

Increase reaction rates and yields: By transporting one reactant into the phase of the other, they can significantly accelerate reactions that would otherwise be very slow.

Allow for milder reaction conditions: This reduces energy consumption and the formation of byproducts.

The presence of the nitrile group in this compound could also be exploited in its role as a PTC, potentially influencing its catalytic activity and selectivity in certain reactions.

Table 3: Application of Green Chemistry Principles to this compound

Green Chemistry PrincipleApplication to this compound
Prevention Designing syntheses with high yields and minimal byproducts.
Atom Economy The synthesis via quaternization is inherently atom-economical.
Less Hazardous Chemical Syntheses Exploring biocatalytic routes to precursors to avoid toxic reagents. nih.govchemistryviews.orgjournals.co.zamdpi.com
Designing Safer Chemicals If used as a PTC, designing it to be recyclable and biodegradable.
Safer Solvents and Auxiliaries Using water, ethanol, or ionic liquids as reaction media. openbiotechnologyjournal.comdalalinstitute.comfzgxjckxxb.com
Design for Energy Efficiency Utilizing microwave-assisted synthesis or ambient temperature reactions.
Use of Renewable Feedstocks Investigating bio-based sources for the amine and nitrile precursors. nih.govmdpi.com
Catalysis Using this compound itself as a recyclable phase-transfer catalyst. dalalinstitute.comfzgxjckxxb.comrsc.orgslideshare.net

Future Directions and Emerging Research Avenues for Cyanomethyl Trimethylammonium Iodide

Development of Novel Synthetic Transformations and Derivatizations

The future utility of (Cyanomethyl)trimethylammonium iodide (CMTI) in synthetic chemistry lies in leveraging its distinct functional groups for the creation of complex and high-value molecules. As a reagent, it is known to participate in vicarious nucleophilic substitution (VNS) reactions, enabling carbon-carbon bond formation. sigmaaldrich.com However, its potential extends far beyond this role. Research is moving towards using the entire molecule as a versatile building block.

Future synthetic explorations could focus on:

Transformations of the Nitrile Group: The cyanomethyl group is a gateway to a variety of other functionalities. Research efforts can be directed towards the selective hydrolysis of the nitrile to amides or carboxylic acids, its reduction to primary amines, or its participation in cycloaddition reactions to form heterocyclic systems like tetrazoles. These transformations would convert CMTI from a simple reagent into a precursor for a new family of functionalized quaternary ammonium (B1175870) salts.

Anion Metathesis: The iodide anion can be readily exchanged with other anions (e.g., tetrafluoroborate, hexafluorophosphate, dicyanamide) to generate a range of ionic liquids. nih.gov This allows for the fine-tuning of physicochemical properties such as viscosity, melting point, and solubility, creating task-specific ionic liquids for catalysis or electrochemistry. nih.govnih.gov

Dynamic Covalent Chemistry: Quaternary ammonium salts can undergo reversible nucleophilic substitution reactions. nih.gov This opens an avenue for incorporating CMTI into dynamic covalent libraries, where the reversible exchange of components can lead to the discovery of new molecular receptors or catalysts. nih.gov

Bioconjugation: The development of methods to attach CMTI to larger biomolecules, such as peptides or proteins, could be explored. Derivatization of peptides with quaternary ammonium salts is a known strategy for enhancing detection sensitivity in mass spectrometry, suggesting a potential role for CMTI in proteomics and diagnostics. researchgate.net

A summary of potential synthetic transformations is presented in Table 1.

Table 1: Potential Synthetic Transformations of this compound
Starting Moiety Reaction Type Product Functional Group Potential Application
Nitrile (-C≡N) Hydrolysis Carboxamide, Carboxylic Acid Precursors for polymers, bioactive molecules
Nitrile (-C≡N) Reduction Primary Amine Building blocks for ligands, chelating agents
Nitrile (-C≡N) Cycloaddition Tetrazole, Triazole Heterocyclic synthesis, energetic materials
Iodide Anion (I⁻) Anion Metathesis [BF₄]⁻, [PF₆]⁻, [N(CN)₂]⁻ Task-specific ionic liquids, electrolytes
Quaternary Ammonium Nucleophilic Exchange Dynamic Covalent Libraries Supramolecular chemistry, sensor development

Expanding Horizons in Therapeutic Applications and Advanced Drug Delivery Systems

The structural features of this compound suggest significant, yet largely untapped, potential in the biomedical arena. Quaternary ammonium compounds (QACs) are widely recognized for their antimicrobial properties, which stem from their ability to disrupt the negatively charged cell membranes of bacteria. nih.govmdpi.comyoutube.com The presence of the QAC moiety in CMTI makes it a candidate for the development of new antimicrobial agents.

Emerging research could focus on the following areas:

Novel Antimicrobial Agents: The combination of the cationic ammonium head with the polar, hydrogen-bond-accepting nitrile group could lead to unique interactions with microbial membranes. Research is needed to synthesize derivatives of CMTI, for instance by varying the alkyl chain length, to optimize the balance between hydrophobicity and cationic charge, which is crucial for antimicrobial efficacy against various bacterial and fungal strains. nih.govlookchem.com Natural products lacking antimicrobial activity have been successfully converted into potent QACs, a strategy that could be applied to create complex antimicrobials from CMTI. lookchem.com

Ionic Liquids in Drug Delivery: CMTI is an ionic liquid (IL), a class of compounds increasingly studied for pharmaceutical applications. nih.govua.pt ILs can enhance the solubility and permeation of poorly water-soluble drugs. nih.govnih.govpharmaexcipients.com Future work could investigate CMTI or its derivatives as excipients in topical or transdermal drug formulations, potentially improving the delivery of active pharmaceutical ingredients (APIs) across the skin. pharmaexcipients.com The synthesis of active pharmaceutical ingredient-ionic liquids (API-ILs), where the drug itself is the anion, is a promising strategy that could be explored with the (Cyanomethyl)trimethylammonium cation. ua.pt

Targeted Drug Delivery Systems: The positive charge of CMTI makes it suitable for incorporation into nanocarrier systems designed to target specific cells or tissues. mdpi.comijper.org It could be used to functionalize the surface of liposomes or polymeric nanoparticles to improve their interaction with negatively charged cell surfaces, thereby enhancing cellular uptake. nih.gov Furthermore, "tumor-triggered" delivery systems that shed a protective layer (like PEG) in the acidic tumor microenvironment could expose the cationic CMTI moiety, enabling targeted uptake by cancer cells. mdpi.com Functionalized chitosan, another cationic polymer, has been used to co-deliver imaging agents and chemotherapy drugs for combined chemo-photothermal therapy, a strategy that could be adapted using CMTI-based polymers. researchgate.net

Exploration of New Frontiers in Materials Science and Engineering

The dual functionality of this compound provides a unique platform for the design of advanced functional materials. The quaternary ammonium group can be integrated into polymer backbones or used as a cationic center in functional coatings, while the nitrile group offers avenues for cross-linking, further functionalization, or influencing material properties like polarity and conductivity. nih.govmdpi.com

Future research directions in materials science include:

Antimicrobial Polymers and Surfaces: A significant area of research is the incorporation of QACs into polymers to create materials that kill microbes on contact, which is critical for medical devices, food packaging, and textiles. nih.govresearchgate.netnih.govresearchgate.net CMTI could be developed as a monomer for polymerization or as an additive to be blended with commodity plastics like polyethylene. mdpi.comnih.gov The resulting materials would possess inherent antimicrobial activity, potentially reducing the reliance on leachable biocides. researchgate.net

Functional Ionic Liquids and Electrolytes: Nitrile-functionalized ionic liquids are being investigated for specialized applications. The nitrile group can coordinate with metal ions, making these ILs interesting media for catalysis or for dissolving metal salts. nih.govnih.gov Studies on nitrile-functionalized imidazolium (B1220033) ILs mixed with lithium salts have shown that the cyano group interacts with Li⁺ ions, suggesting potential applications as electrolytes in lithium-ion batteries. researchgate.net CMTI represents a simpler, non-aromatic version of these ILs that warrants investigation in energy storage systems.

Polymer Electrolytes and Membranes: Quaternary ammonium salt polymers are a class of polyelectrolytes with applications in water treatment, papermaking, and as flocculants. mdpi.comnih.gov Incorporating CMTI into polymer structures could enhance thermal stability and create materials with controlled charge density for use in membranes for separation or fuel cells.

A summary of potential material science applications is presented in Table 2.

Table 2: Potential Applications of CMTI in Materials Science
Material Type Role of CMTI Key Functional Groups Target Application
Antimicrobial Polymer Monomer / Additive Quaternary Ammonium Medical devices, food packaging, textiles nih.govresearchgate.net
Functional Coating Surface Modifier Quaternary Ammonium Anti-fouling surfaces for marine applications nih.gov
Solid Polymer Electrolyte Cationic Component Quaternary Ammonium, Nitrile Lithium-ion batteries, sensors researchgate.net
Phase Transfer Catalyst Catalyst Quaternary Ammonium Green chemistry, industrial synthesis chemimpex.com
Ion Exchange Resin Functional Group Quaternary Ammonium Water purification, pollutant removal youtube.com

Interdisciplinary Research Synergies and Collaborative Opportunities

The full potential of this compound can only be unlocked through collaborations that bridge traditional scientific boundaries. The compound's multifaceted nature makes it an ideal subject for interdisciplinary research projects.

Chemistry and Biomedical Engineering: Synthetic chemists can design and produce novel derivatives of CMTI (as outlined in 8.1), which can then be evaluated by biomedical engineers and pharmacologists for their efficacy in drug delivery systems or as new therapeutic agents (8.2). For example, a collaboration could focus on creating a library of CMTI-based ionic liquids and screening them for their ability to enhance the transdermal delivery of specific drugs.

Materials Science and Microbiology: Polymer scientists can develop new materials incorporating CMTI (8.3), while microbiologists can test their effectiveness against a broad spectrum of pathogens, including antibiotic-resistant strains. researchgate.net This synergy is essential for validating the performance of new antimicrobial plastics, textiles, or coatings for real-world applications in hospitals and public spaces.

Electrochemistry and Organic Synthesis: The development of CMTI-based electrolytes for batteries or sensors (8.3) requires a close partnership between electrochemists who can characterize the material's performance and organic chemists who can synthesize and modify the ionic liquid's structure to optimize properties like ionic conductivity and electrochemical stability. researchgate.net

Computational and Experimental Science: Computational chemists can model the interactions of CMTI with biological membranes or polymer matrices, helping to predict which structural modifications would be most promising. These theoretical insights can guide experimentalists, saving time and resources by focusing on the most viable candidates for synthesis and testing.

The convergence of these fields will accelerate the transition of this compound from a laboratory chemical to a component of innovative technologies that address challenges in health, materials, and energy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Cyanomethyl)trimethylammonium iodide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via alkylation of tertiary amines with methyl iodide. For example, alkylation of (2-isopropylbenzyl)dimethylamine (37) with methyl iodide yields the quaternary ammonium salt (39) . Optimization involves controlling stoichiometry (excess methyl iodide), solvent selection (e.g., ethanol or acetonitrile), and reaction time. Purification often employs recrystallization to isolate the desired product from by-products like unreacted amines or residual salts .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of dust or vapors .
  • Storage : Keep in a cool, dry, and dark environment to prevent decomposition. Store separately from strong oxidizing agents .

Advanced Research Questions

Q. How can flow <sup>1</sup>H NMR spectroscopy be utilized to monitor the dimerization kinetics of intermediates derived from this compound?

  • Methodological Answer : Flow NMR enables real-time tracking of reaction intermediates. For example, symmetrical dimer formation (e.g., [4 + 2] cycloadducts) can be monitored by observing proton signal shifts (e.g., benzylic or trimethylammonium protons). Kinetic parameters (rate constants, activation energy) are derived from time-resolved spectral data . Ensure deuterated solvents (e.g., CD3CN) and controlled flow rates to maintain reaction homogeneity .

Q. What strategies are effective in resolving stereochemical isomers during the synthesis of derivatives using this compound?

  • Methodological Answer : Isomer separation relies on:

  • Chromatography : Use chiral columns (e.g., cellulose-based) with mobile phases optimized for polarity (e.g., hexane/ethanol mixtures) .
  • Crystallization : Differential solubility of diastereomers in solvents like ethanol or acetonitrile can isolate pure isomers .
  • Stereoselective Quaternization : Control reaction conditions (temperature, solvent polarity) to favor one isomer during alkylation .

Q. How does the incorporation of this compound into perovskite solar cells improve device performance, and what are the underlying mechanisms?

  • Methodological Answer : When used as a 2D cation (e.g., in phenyl trimethylammonium iodide), it forms a 2D/3D heterostructure that:

  • Reduces Surface Defects : Passivates uncoordinated Pb<sup>2+</sup> sites, lowering charge recombination .
  • Enhances Morphology : Improves perovskite crystallinity, increasing light absorption and charge transport efficiency .
  • Stability : Hydrophobic trimethylammonium groups mitigate moisture ingress, prolonging device lifespan .

Q. What methodological approaches are recommended for analyzing contradictory data arising from competing reaction pathways in the synthesis of quaternary ammonium salts?

  • Methodological Answer : Address contradictions via:

  • Kinetic Studies : Use <sup>1</sup>H NMR or GC-MS to track intermediate formation and identify dominant pathways .
  • Computational Modeling : Apply DFT calculations to compare activation energies of competing mechanisms (e.g., SN2 vs. elimination) .
  • Isolation of By-Products : Characterize side products (e.g., styrenes or bromides) via HPLC or X-ray crystallography to clarify reaction pathways .

Q. In radiofluorination reactions, how does the use of this compound as a precursor influence the rate and selectivity of aromatic substitution?

  • Methodological Answer : The trimethylammonium group acts as a superior leaving group compared to halides. Key advantages include:

  • Accelerated Displacement : Iodide counterions enhance nucleophilic aromatic substitution (SNAr) under mild conditions, minimizing side reactions .
  • High Specific Activity : Enables efficient <sup>18</sup>F incorporation in radiopharmaceuticals (e.g., PET tracers) with minimal by-products .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(Cyanomethyl)trimethylammonium iodide
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(Cyanomethyl)trimethylammonium iodide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.